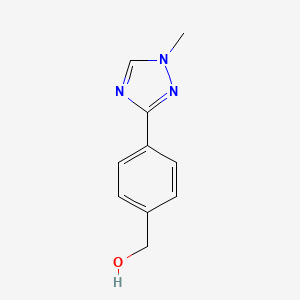
(4-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol typically involves the reaction of 4-(1H-1,2,4-triazol-3-yl)benzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde or 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Ethers or esters of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1-Benzyl-1H-1,2,3-triazole: Contains a different triazole ring and lacks the benzyl alcohol group.
4-(1H-1,2,4-triazol-1-yl)methylbenzene: Similar structure but with a methyl group instead of an alcohol.
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is unique due to the presence of both the triazole ring and the benzyl alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
InChI-Schlüssel |
HKLBLXFKFOGPIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



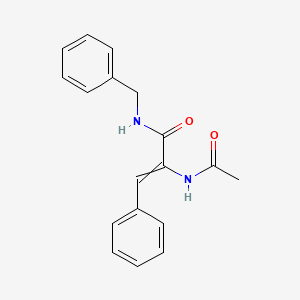
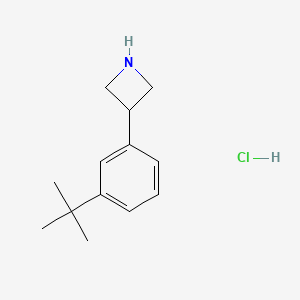
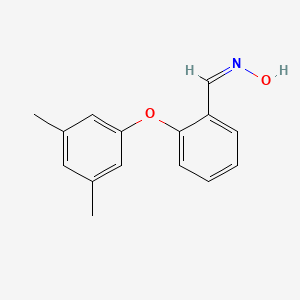
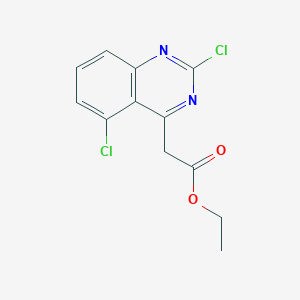
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
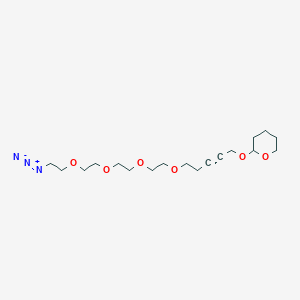

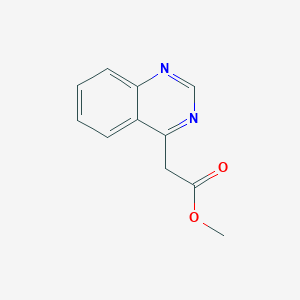
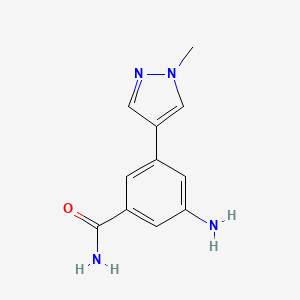
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)

![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
